molecular formula C25H26N2O B6603876 N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide CAS No. 135386-26-4

N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide

Cat. No.: B6603876
CAS No.: 135386-26-4
M. Wt: 370.5 g/mol
InChI Key: PPGYSKJDNBIEDE-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobiphenyl with methyl chloroformate in the presence of a base such as pyridine to form methyl [1,1’-biphenyl]-2-ylcarbamate. This intermediate is then reacted with 1-benzyl-4-hydroxypiperidine under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of high-pressure reactors and advanced purification techniques such as recrystallization from methanol .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzylpiperidin-4-yl)[1,1’-biphenyl]-2-carboxamide is unique due to its specific biphenyl carboxamide structure, which imparts distinct chemical and biological properties. Its high selectivity for dopamine and norepinephrine release makes it particularly valuable in neurological research .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYSKJDNBIEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568821
Record name N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135386-26-4
Record name N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g (0.014 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid chloride, dissolved in 30 ml of dichloromethane, are added dropwise at 15 to −20° C. to a solution of 2.65 ml (0.013 mol) of 4-amino-1-benzyl-piperidine and 6 ml (0.043 mol) of triethylamine in 100 ml of dichloromethane. The mixture is stirred for 14 hours at ambient temperature. The reaction solution is extracted with a mixture of I molar sodium hydrogen carbonate solution and 1N sodium hydroxide solution. The organic phase is dried over sodium sulphate and the solvent is eliminated. The residue is recrystallised from 650 ml of ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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